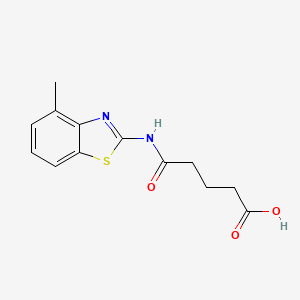

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

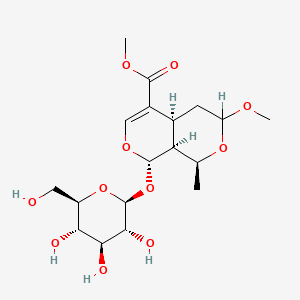

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 . It is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid, such as its melting point, boiling point, and density, are not provided in the search results . These properties can typically be found in comprehensive chemical databases.Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis via the Passerini Reaction : The compound 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, a structurally related molecule, was synthesized from 2-aminobenzothiazole and maleic anhydride. This compound served as an acid component in the Passerini three-component reaction, producing unsaturated α-benzothiazole acyloxyamides in good yields (Sheikholeslami-Farahani & Shahvelayati, 2013).

- Polymer Synthesis : Modification of the nitration process for 4,7-dibromo-2,1,3-benzothiadiazole, closely related to the query compound, led to the development of small band gap polymers with improved yields. These polymers were utilized in solar cells, demonstrating a power conversion efficiency of 2.1% and photoresponse up to 1.1 μm (Wang et al., 2010).

Biological Activities

- Antimicrobial and Antifungal Activities : New pyridine derivatives containing the benzothiazole unit exhibited notable antibacterial and antifungal properties. The synthesis involved 2-amino substituted benzothiazoles, showcasing the potential of benzothiazole derivatives in microbial studies (Patel & Agravat, 2007).

- Anticonvulsant Effects : N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives were synthesized and showed significant anticonvulsant effects in experimental epilepsy models. One molecule, in particular, was more potent than phenytoin and ethosuximide, commonly used antiepileptic drugs (Malik, Bahare, & Khan, 2013).

Material Science and Other Applications

- Liquid Crystal Synthesis : 4-[(1,3-Benzothiazol-2-ylimino)methyl]phenyl dodecanoate, a compound incorporating the benzothiazole moiety, was synthesized and found to exhibit smectic A phase. This highlights the role of benzothiazole derivatives in the development of novel liquid crystal materials (Ha et al., 2009).

properties

IUPAC Name |

5-[(4-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-8-4-2-5-9-12(8)15-13(19-9)14-10(16)6-3-7-11(17)18/h2,4-5H,3,6-7H2,1H3,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQZTRVNRCYWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2683823.png)

![ethyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2683825.png)

![Methyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2683831.png)

![5-Bromo-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2683833.png)

![2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2683834.png)

![1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile](/img/structure/B2683835.png)

![5,6-Dimethyl-2-[2-oxo-2-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2683845.png)